Urea, 1-methyl-1-nitroso-3-(8-quinolyl)-

Description

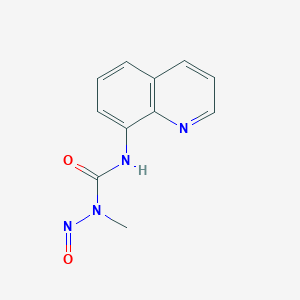

Urea, 1-methyl-1-nitroso-3-(8-quinolyl)- is a nitroso-urea derivative featuring a urea backbone substituted with a methyl-nitroso group at one nitrogen and an 8-quinolyl moiety at the other. This compound belongs to a class of quinoline-based nitroso-ureas studied for their biological activity, particularly in modulating cellular signaling pathways.

Properties

CAS No. |

91091-63-3 |

|---|---|

Molecular Formula |

C11H10N4O2 |

Molecular Weight |

230.22 g/mol |

IUPAC Name |

1-methyl-1-nitroso-3-quinolin-8-ylurea |

InChI |

InChI=1S/C11H10N4O2/c1-15(14-17)11(16)13-9-6-2-4-8-5-3-7-12-10(8)9/h2-7H,1H3,(H,13,16) |

InChI Key |

DMUFDIMTYBEPHW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)NC1=CC=CC2=C1N=CC=C2)N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-methyl-1-nitroso-3-(8-quinolyl)- typically involves the nucleophilic addition of amines to potassium isocyanate in water, without the need for organic co-solvents . This method is both mild and efficient, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive nitroso group.

Chemical Reactions Analysis

Types of Reactions

Urea, 1-methyl-1-nitroso-3-(8-quinolyl)-: can undergo various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro derivatives.

Reduction: The nitroso group can be reduced to form amines.

Substitution: The quinoline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines derived from the reduction of the nitroso group.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Urea, 1-methyl-1-nitroso-3-(8-quinolyl)-: has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Urea, 1-methyl-1-nitroso-3-(8-quinolyl)- exerts its effects involves the interaction of its nitroso group with nucleophilic sites in biological molecules . This can lead to the formation of covalent bonds, altering the function of the target molecules. The quinoline moiety may also interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Streptozotocin (STZ)

Structure : 1-Methyl-1-nitroso-3-(glucosyl)-urea, where the 3-position substituent is a glucose derivative.

Key Differences :

| Property | Urea, 1-Methyl-1-Nitroso-3-(8-Quinolyl)- | Streptozotocin (STZ) |

|---|---|---|

| Solubility | Low (1.8 μM) due to quinoline interaction | Moderate (GLUT2-mediated uptake) |

| Target Specificity | STAT1 inhibition in β-cells | DNA alkylation in β-cells |

| Mechanism | Anti-apoptotic signaling modulation | Cytotoxic via DNA crosslinking |

| Applications | Potential diabetes therapy | Diabetes induction (research) |

STZ’s glucose moiety enables selective uptake via GLUT2 transporters, causing β-cell toxicity through DNA damage . In contrast, the 8-quinolyl urea lacks this transport mechanism but exhibits STAT1 pathway modulation, offering a therapeutic rather than cytotoxic profile .

Other Quinoline Urea Derivatives

Quinoline substituents at varying positions (5-, 6-, 8-, or isoquinolyl) significantly alter physicochemical and biological properties:

5-Quinolyl Urea (7f)

- Solubility: 1400-fold higher than 8-quinolyl urea (7i) due to reduced hydrogen bonding .

- Activity : Lower maximum activity (41%) despite comparable potency (1.62 μM in caspase assays) .

6-Quinolyl vs. 8-Quinolyl Derivatives

- Shape Similarity: Non-chlorinated 8-quinolyl derivatives show higher similarity to antipsychotics (e.g., ketanserin, clozapine), while chlorinated 6-quinolyl analogs score better .

- Field Similarity: 8-Quinolyl derivatives exhibit greater field similarity to ziprasidone, suggesting positional effects on receptor interactions .

1-Nitroso-3-Nitro-1-Methylguanidine (NNMG)

Structure : Nitroso-guanidine derivative.

- Stability : pH-sensitive, with optimal mutagenic activity at pH 6.0–6.5 .

- Mechanism : Methylates nucleic acids, enhanced by thiol compounds like cysteine .

Contrast : Unlike urea-based nitroso compounds, NNMG’s guanidine group facilitates nucleic acid methylation rather than urea-mediated alkylation or signaling modulation.

Physicochemical and Pharmacokinetic Considerations

- LogP and Solubility: The 8-quinolyl group reduces solubility (1.8 μM) compared to 5-quinolyl analogs, likely due to intramolecular hydrogen bonding .

- Hydrogen Bonding: The urea N-H and quinoline nitrogen interaction in 8-quinolyl derivatives may hinder aqueous solubility but enhance target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.